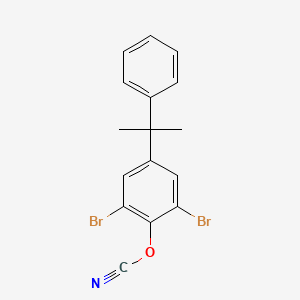![molecular formula C15H14N2O B12554278 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is a Schiff base compound known for its unique chemical structure and properties. Schiff bases are compounds containing an azomethine group (-C=N-), which are typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
The synthesis of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol typically involves the condensation reaction between 2-aminophenol and 2-phenylaziridine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the Schiff base . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol), and catalytic amounts of acids or bases to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol has several scientific research applications, including:
Coordination Chemistry: The compound acts as a ligand, forming stable complexes with various metal ions.
Biological Activities: Schiff bases and their metal complexes have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound and its derivatives have been explored for their potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol is primarily related to its ability to form stable complexes with metal ions. The azomethine group in the compound acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the reaction conditions .
Comparison with Similar Compounds
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol can be compared with other Schiff base compounds, such as:
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: This compound has a similar structure but with a hydroxyl group instead of an aziridine ring.
2-[(E)-(2-allylphenyl)iminomethyl]phenol:
2-[(E)-(2-methoxyphenyl)iminomethyl]phenol: The presence of a methoxy group in this compound affects its electronic properties and reactivity, making it suitable for different applications in catalysis and material science.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O/c18-15-9-5-4-8-13(15)10-16-17-11-14(17)12-6-2-1-3-7-12/h1-10,14,18H,11H2/b16-10+ |
InChI Key |
USDFPUMGGIRZDR-MHWRWJLKSA-N |
Isomeric SMILES |
C1C(N1/N=C/C2=CC=CC=C2O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N1N=CC2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


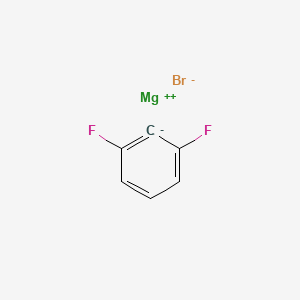
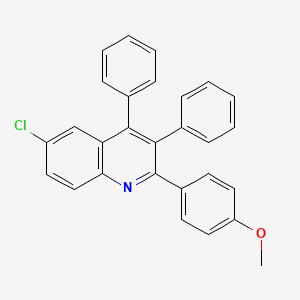

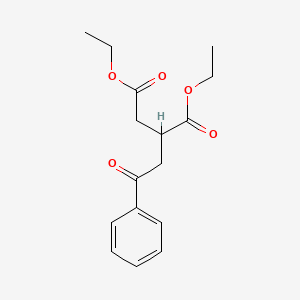
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
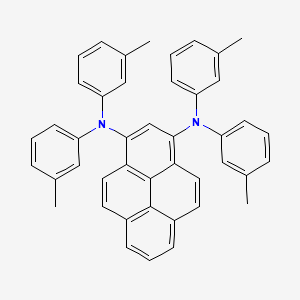

![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

